molecular formula C16H16FNO2 B5799262 N-(4-fluorophenyl)-4-isopropoxybenzamide

N-(4-fluorophenyl)-4-isopropoxybenzamide

Cat. No.: B5799262
M. Wt: 273.30 g/mol
InChI Key: IDOZGVSMPFBHDI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-isopropoxybenzamide is a fluorinated benzamide derivative characterized by a 4-fluorophenyl group attached to the benzamide core via an amide linkage and an isopropoxy substituent at the para position of the benzoyl ring. Its structure combines electron-withdrawing (fluorine) and sterically bulky (isopropoxy) groups, which influence its physicochemical and biological behavior .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOZGVSMPFBHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides and Maleimides

Substitution of the phenyl ring with halogens (F, Cl, Br, I) is a common strategy to modulate electronic and steric properties. demonstrates that halogen size has minimal impact on inhibitory potency in maleimide derivatives targeting monoacylglycerol lipase (MGL). For example:

  • N-(4-Fluorophenyl)maleimide (19) : IC₅₀ = 5.18 µM
  • N-(4-Iodophenyl)maleimide (28) : IC₅₀ = 4.34 µM

This suggests that electronic effects (e.g., fluorine’s strong electronegativity) may dominate over steric factors in certain contexts.

Table 1: Halogen-Substituted Analogs and Inhibitory Activity
Compound Substituent IC₅₀ (µM) Molecular Weight
N-(4-Fluorophenyl)maleimide 4-Fluorophenyl 5.18 193.16
N-(4-Chlorophenyl)maleimide 4-Chlorophenyl 7.24 209.62
N-(4-Bromophenyl)maleimide 4-Bromophenyl 4.37 254.07
N-(4-Iodophenyl)maleimide 4-Iodophenyl 4.34 301.07

Heterocyclic Benzamide Derivatives

The introduction of heterocycles can enhance binding affinity or metabolic stability. For instance, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide (CAS 312951-88-5) incorporates a thiazole ring, increasing molecular complexity and weight (374.40 g/mol) compared to the target compound (287.30 g/mol). The thiazole moiety may improve π-π stacking interactions with biological targets, while the isopropoxy group retains solubility .

Table 2: Heterocyclic vs. Non-Heterocyclic Analogs
Compound Core Structure Molecular Weight Key Features
N-(4-Fluorophenyl)-4-isopropoxybenzamide Benzamide 287.30 Isopropoxy, 4-fluorophenyl
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide Thiazole-benzamide 374.40 Thiazole, difluorophenyl

Substituent Position and Tautomerism

highlights tautomerism in triazole derivatives (e.g., compounds [7–9]), where thione-thiol equilibria affect stability and reactivity. In contrast, this compound lacks such tautomeric behavior due to its rigid amide backbone. This structural simplicity may enhance synthetic reproducibility but reduce conformational flexibility compared to triazole-based analogs .

Sulfonyl and Nitro-Substituted Analogs

describes 4-bromo-N-(2-nitrophenyl)benzamide , where nitro and bromo groups introduce steric and electronic effects distinct from fluorine. The ortho-nitro group in this compound may hinder rotational freedom, whereas the para-fluorine in the target compound minimizes steric interference. Such positional differences significantly impact crystallographic packing and solubility .

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